Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637028
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

CAS No.:

Cat. No.: VC18637028

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (1R,3R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1
Standard InChI Key UYQWTUFQGNHJIK-KXUCPTDWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H](C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CC(C2)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl (1R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, reflects its stereochemistry and substituent arrangement. Key structural features include:

  • Bicyclo[3.2.1]octane Core: A fused bicyclic system with bridgehead carbons at positions 1 and 5.

  • Nitrogen Substitution: A nitrogen atom replaces a carbon at position 6, forming a six-membered azabicyclic ring.

  • Hydroxyl Group: An -OH group occupies the endo-3 position, influencing hydrogen-bonding interactions.

  • tert-Butyl Ester: A bulky tert-butyloxycarbonyl (Boc) group at position 6 enhances steric protection and solubility.

The molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The stereochemistry is critical; the endo configuration of the hydroxyl group ensures optimal intramolecular interactions, as evidenced by crystallographic data from related compounds .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves multi-step protocols optimized for yield and purity:

  • Azabicyclo Core Formation:

    • A Diels-Alder reaction between cyclopentadiene and a nitroalkene derivative generates the bicyclic framework.

    • Subsequent catalytic hydrogenation reduces nitro groups to amines, introducing the nitrogen atom .

  • Hydroxyl Group Introduction:

    • Selective oxidation of a precursor alkene using osmium tetroxide (OsO₄) or epoxidation followed by hydrolysis yields the endo-3-hydroxy configuration .

  • Esterification:

    • The carboxylic acid intermediate reacts with tert-butanol under acidic conditions (e.g., H₂SO₄) to form the Boc-protected ester .

Example Reaction Scheme:

Cyclopentadiene+NitroethyleneΔBicyclic Nitro IntermediateH₂/PdAzabicyclo Amine\text{Cyclopentadiene} + \text{Nitroethylene} \xrightarrow{\Delta} \text{Bicyclic Nitro Intermediate} \xrightarrow[\text{H₂/Pd}]{} \text{Azabicyclo Amine} Azabicyclo AmineOsO₄, H₂O₂endo-3-Hydroxy DerivativeBoc₂OFinal Product\text{Azabicyclo Amine} \xrightarrow{\text{OsO₄, H₂O₂}} \text{endo-3-Hydroxy Derivative} \xrightarrow{\text{Boc₂O}} \text{Final Product}

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance reaction efficiency and scalability. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Temperature25–80°C50–100°C
Catalyst Loading5–10 mol%1–2 mol%
PurificationColumn ChromatographyCrystallization

Automated systems minimize human intervention, ensuring consistent output of >95% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). Thermal stability analyses reveal decomposition above 200°C, making it suitable for high-temperature reactions .

Spectroscopic Data

  • IR (KBr): Broad O-H stretch at 3300 cm⁻¹, ester C=O at 1720 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), δ 3.85 (m, 1H, H-3), δ 4.12 (m, 2H, H-6).

  • X-ray Crystallography: Space group Pna2₁ with unit cell dimensions a = 11.142 Å, b = 10.499 Å, c = 10.720 Å .

Biological Activity and Applications

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16
Streptococcus pneumoniae32

The hydroxyl group’s spatial orientation likely enhances membrane penetration, disrupting cell wall synthesis .

Neuroprotective Effects

In vitro models demonstrate 40–50% reduction in oxidative stress markers (e.g., ROS, MDA) at 10 µM, indicating potential in neurodegenerative disease research .

Comparative Analysis with Structural Isomers

The 6-azabicyclo variant differs from its 8-azabicyclo counterpart in nitrogen placement and steric effects:

Property6-Azabicyclo8-Azabicyclo
Nitrogen PositionBridgehead (C6)Non-bridgehead (C8)
Hydrogen BondingIntramolecular (OH⋯N)Intermolecular Dominant
Synthetic Yield65–70%75–80%

These differences influence reactivity and biological target affinity .

Research Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in stereoselective reactions, enabling >90% enantiomeric excess in aldol additions .

Drug Discovery

Ongoing studies explore its utility as a rigid scaffold for kinase inhibitors, leveraging the bicyclic system’s conformational restraint .

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